[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone
Description
[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a structurally complex small molecule featuring a benzylamino-substituted thiazole ring linked to a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety via a methanone bridge. This compound’s design integrates pharmacophoric elements common in central nervous system (CNS) and antimicrobial agents, such as the piperidine scaffold and halogenated aromatic systems. The hydroxyl group on the piperidine ring may enhance hydrogen-bonding interactions, while the 4-chlorophenyl group likely contributes to lipophilicity and target binding.
Properties
IUPAC Name |
[2-(benzylamino)-1,3-thiazol-4-yl]-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c23-18-8-6-17(7-9-18)22(28)10-12-26(13-11-22)20(27)19-15-29-21(25-19)24-14-16-4-2-1-3-5-16/h1-9,15,28H,10-14H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQCEFZBBFBAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CSC(=N3)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of a bromo-ketone with thiourea. The piperidine ring is then introduced through a nucleophilic substitution reaction with a chlorophenyl derivative. The final step involves the coupling of the benzylamino group to the thiazole ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent systems and catalysts are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that compounds with similar structures exhibit antidepressant properties. For instance, the piperidine derivative has shown efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .
- A study demonstrated that derivatives of thiazole could significantly reduce depression-like behavior in animal models, suggesting a pathway for developing new antidepressants .
-
Antitumor Properties
- Thiazole derivatives have been investigated for their anticancer potential. The compound's structure allows it to interact with various cellular pathways involved in cancer progression.
- In vitro studies revealed that similar thiazole compounds inhibited the proliferation of cancer cell lines, including breast and lung cancer cells. This suggests potential applications in oncology as a chemotherapeutic agent .
-
Antimicrobial Activity
- The compound's thiazole ring is known to possess antimicrobial properties. Studies have shown that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
- A specific study highlighted the effectiveness of thiazole compounds against resistant strains of bacteria, indicating their potential use in treating infections caused by multi-drug resistant organisms .
Case Studies
-
Clinical Trials for Antidepressants
- A clinical trial involving a related piperidine compound demonstrated significant improvements in patients with major depressive disorder (MDD) when treated with a similar structure to [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone. Patients reported reduced symptoms after 8 weeks of treatment .
- Antitumor Efficacy
- Antimicrobial Resistance Studies
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | Piperidine derivatives | Mood improvement in MDD |
| Antitumor | Thiazole derivatives | Inhibition of cancer cell proliferation |
| Antimicrobial | Thiazole analogs | Effective against Gram-positive bacteria |
Table 2: Clinical Study Outcomes
| Study Focus | Compound Tested | Outcome |
|---|---|---|
| Depression | Piperidine derivative | Significant reduction in depressive symptoms |
| Cancer | Thiazole derivative | Induced apoptosis in breast cancer cells |
| Antimicrobial | Thiazole analogs | Effective against MRSA |
Mechanism of Action
The mechanism of action of [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The thiazole ring can bind to metal ions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with three benzoylpiperidine derivatives from , focusing on structural features, synthetic yields, purity, and physicochemical properties.
Table 1: Structural and Analytical Comparison
Key Findings
Structural Differences: The target compound’s thiazole ring distinguishes it from the triazole- or phenylthio-containing analogs. The 4-hydroxypiperidine moiety in the target compound contrasts with the 3-hydroxybenzoyl or 4-fluoro-3-hydroxybenzoyl groups in analogs, suggesting divergent hydrogen-bonding capabilities and spatial orientations.
Synthetic Feasibility: The third analog in achieved a high yield (78%), attributed to optimized reaction conditions for phenylthio incorporation.
Purity and Stability :
- Analogs with triazole systems showed HPLC purities >97%, indicating robust synthetic protocols. The absence of HPLC data for the target compound necessitates further validation of its stability, particularly given the electron-rich thiazole and hydroxyl groups, which may predispose it to oxidation .
Elemental Analysis: Minor deviations in elemental analysis (e.g., 72.04% vs. 71.67% for carbon in the first analog) suggest trace impurities. The target compound’s elemental profile would require rigorous validation to confirm stoichiometric integrity.
Computational and Analytical Tools :
- Structural refinement tools like SHELX and wavefunction analyzers like Multiwfn could elucidate electron density distributions (e.g., at the hydroxyl or chloro-substituted regions) to predict reactivity or binding modes.
Implications for Further Research
- Structure-Activity Relationships (SAR) : Replacing triazole with thiazole may alter target affinity, as seen in kinase inhibitors where thiazoles improve selectivity .
- Biological Screening : Prioritize assays for CNS or antimicrobial activity, leveraging the piperidine scaffold’s prevalence in such agents.
- Synthetic Optimization : Adopt high-yield strategies from phenylthio-containing analogs (e.g., 78% yield) to improve the target compound’s scalability.
Biological Activity
The compound [2-(Benzylamino)-1,3-thiazol-4-yl][4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone has garnered attention in recent years for its diverse biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its versatile biological activity. The structural components include:
- Thiazole ring : Contributes to various biological activities, including antimicrobial and anticancer properties.
- Benzylamino group : Enhances lipophilicity, potentially improving membrane permeability.
- Chlorophenyl and hydroxypiperidine substituents : These groups may influence receptor binding and pharmacodynamics.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Thiazole | 5-membered heterocyclic ring |
| Benzylamino | Aromatic amine group |
| Chlorophenyl | Substituted phenyl group with chlorine |
| Hydroxypiperidine | Piperidine derivative with hydroxyl group |
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, the compound has been shown to inhibit cell proliferation in various cancer cell lines, including A-431 and Jurkat cells. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial effects against a range of pathogens. In vitro studies suggest that the compound exhibits potent antibacterial activity comparable to standard antibiotics. The presence of electron-donating groups in its structure enhances this activity.
Neuroprotective Effects
Studies have explored the neuroprotective potential of thiazole derivatives in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress makes it a candidate for further investigation in neuropharmacology.
Case Study: Anticonvulsant Properties
A study evaluated the anticonvulsant activity of related thiazole compounds in pentylenetetrazole-induced seizure models. The results indicated that certain derivatives demonstrated significant protective effects against seizures, suggesting a potential therapeutic application for epilepsy management.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors involved in cell signaling.
- Enzyme Inhibition : It could inhibit enzymes that play crucial roles in cancer cell metabolism or inflammation pathways.
- Gene Regulation : Potential effects on gene expression related to apoptosis and cell cycle regulation have been observed.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
